A-Z Guide to 5-Bromo-4-cyclopropylthiazole: Synthesis, Properties, and Applications in Drug Discovery
A-Z Guide to 5-Bromo-4-cyclopropylthiazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-4-cyclopropylthiazole, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will cover its core chemical identifiers, including its definitive CAS number, and delve into its physicochemical properties, synthesis methodologies, and reactivity. Furthermore, this guide will elucidate the strategic role of the cyclopropyl and bromo-thiazole moieties in modern drug design and provide validated experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.
Introduction: The Strategic Value of Substituted Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of these properties.
5-Bromo-4-cyclopropylthiazole represents a particularly strategic building block for several reasons:
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The Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle. It is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
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The Cyclopropyl Group: The cyclopropyl ring is more than just a small cycloalkane. Its strained three-membered ring imparts unique conformational rigidity and electronic properties. In drug design, a cyclopropyl group can act as a "metabolic shield" to block undesirable metabolism at adjacent positions, enhance binding potency by introducing favorable conformational constraints, and improve physicochemical properties such as solubility and membrane permeability.[3]
This guide will provide the foundational knowledge required to effectively utilize 5-Bromo-4-cyclopropylthiazole in a research setting.
Compound Profile and Key Identifiers
Precise identification is paramount in chemical research. The following table summarizes the core identifiers and properties for 5-Bromo-4-cyclopropylthiazole.
| Identifier | Value | Source |
| CAS Number | 1243839-07-7 | [] |
| IUPAC Name | 5-bromo-4-cyclopropyl-1,3-thiazole | [5] |
| Molecular Formula | C₆H₆BrNS | [5] |
| Molecular Weight | 204.09 g/mol | [5] |
| SMILES | C1CC1C2=C(SC=N2)Br | [5] |
| InChI Key | YILAOMWQUUZUKC-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The synthesis of 5-Bromo-4-cyclopropylthiazole typically begins with the construction of the core 4-cyclopropylthiazole ring system, followed by a regioselective bromination step. A common and efficient route involves the Hantzsch thiazole synthesis.[6] An alternative pathway involves the transformation of a pre-functionalized amine.
General Synthesis Pathway
A plausible and effective synthetic route starts from the corresponding aminothiazole, 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine (CAS 1422023-44-4), which is commercially available.[7][8] The amino group can be removed via a Sandmeyer-type reaction.[9][10] This deamination process involves diazotization of the amine followed by reduction.
The logical flow of this synthesis is depicted in the workflow diagram below.
Caption: Synthetic workflow for 5-Bromo-4-cyclopropylthiazole via deamination.
Detailed Experimental Protocol: Deamination of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
This protocol is adapted from general procedures for the deamination of amino-heterocycles.[11]
Materials:
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5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
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Phosphoric Acid (85%)
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Nitric Acid (concentrated)
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Sodium Nitrite (NaNO₂)
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Hypophosphorous Acid (50% in H₂O)
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Sodium Hydroxide (NaOH)
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Dichloromethane (DCM)
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Saturated Sodium Chloride (brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Ethyl Acetate (EtOAc)
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Hexanes
Procedure:
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Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool a mixture of phosphoric acid and nitric acid to -5 °C using an ice-salt bath.
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Slowly add 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine to the cooled acid mixture, ensuring the temperature remains below 0 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over 45-60 minutes, maintaining the temperature at -5 °C.
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Causality: The cold, strong acidic conditions are essential for the in-situ formation of nitrous acid (HNO₂) from NaNO₂, which then reacts with the primary amine to form a stable diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.[12]
-
Stir the mixture for an additional 15-30 minutes at -5 °C after the addition is complete.
-
-
Reduction (Deamination):
-
Slowly add hypophosphorous acid dropwise to the diazonium salt solution, keeping the internal temperature below 0 °C. Vigorous gas (N₂) evolution will be observed.
-
Causality: Hypophosphorous acid is a potent reducing agent that reduces the diazonium group, replacing it with a hydrogen atom and liberating nitrogen gas.[11] Careful, slow addition is necessary to control the rate of gas evolution and prevent foaming.
-
Once the addition is complete, stir the mixture at 0 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a cold, concentrated solution of sodium hydroxide (NaOH) to neutralize the strong acids. Perform this step in a well-ventilated fume hood as it is highly exothermic.
-
Adjust the pH to neutral (~7) using additional NaOH solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Reactivity and Applications in Drug Discovery
The true value of 5-Bromo-4-cyclopropylthiazole lies in its reactivity, which allows it to serve as a versatile intermediate for constructing more complex molecules.
Key Reactive Site: The C5-Bromine
The bromine atom at the C5 position is the primary site for synthetic elaboration. It readily participates in a multitude of cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.
Caption: Key cross-coupling reactions utilizing 5-Bromo-4-cyclopropylthiazole.
Case Study: Application in Kinase Inhibitor Synthesis
Substituted thiazoles are common cores in kinase inhibitors. The 4-cyclopropylthiazole moiety can serve as a hinge-binding element, while the C5 position can be elaborated to extend into the solvent-exposed region of the ATP-binding pocket. For example, a Suzuki coupling reaction could be employed to introduce a substituted phenyl ring, a common feature in many kinase inhibitors designed to target specific pockets and enhance selectivity.
Safety and Handling
As with all brominated organic compounds, appropriate safety precautions must be taken.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not widely published, related brominated heterocycles are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation.[13] Assume the compound is hazardous and handle it accordingly.
Conclusion
5-Bromo-4-cyclopropylthiazole (CAS 1243839-07-7) is a high-value, versatile building block for drug discovery and medicinal chemistry. Its well-defined structure, featuring a stable cyclopropyl group and a synthetically tractable bromine atom, provides an excellent platform for the development of novel small molecules. The synthetic protocols and reactivity patterns outlined in this guide offer a robust framework for researchers to incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of new therapeutic agents.
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